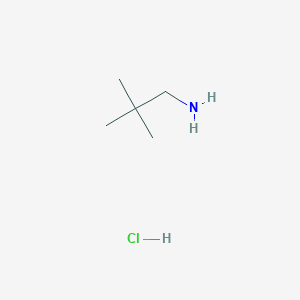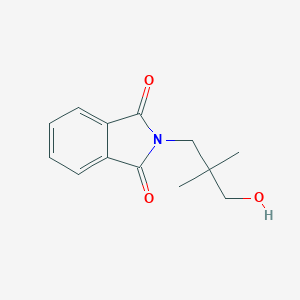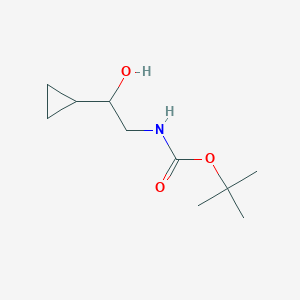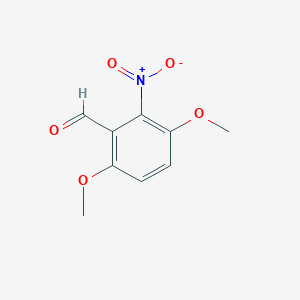
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2F5NO2 . It has a molecular weight of 227.09 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is 1S/C7H2F5NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H . This code provides a specific way to represent the molecular structure of the compound.Physical And Chemical Properties Analysis
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene has a density of 1.6±0.1 g/cm3, a boiling point of 215.8±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.4±3.0 kJ/mol, and it has a flash point of 84.3±25.9 °C . The compound has a molar refractivity of 37.8±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
1. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones in Antimicrobial Research
- Application Summary : Newly synthesized difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were evaluated for in vitro antibacterial and antifungal activity .
- Results or Outcomes : The compounds were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
3. Synthesis of Xanthones and Acridones
- Application Summary : 3,4-Difluoronitrobenzene, a compound similar to 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, has been used in the preparation of xanthones and acridones .
4. Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazoles
- Application Summary : Trifluoromethyl-substituted 1,2,4-triazoles, which could potentially be synthesized from 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
5. Synthesis of Xanthones and Acridones
- Application Summary : 3,4-Difluoronitrobenzene, a compound similar to 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, has been used in the preparation of xanthones and acridones .
6. Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazoles
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-difluoro-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVUDOJHWVTRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575751 | |
| Record name | 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | |
CAS RN |
123973-36-4 | |
| Record name | 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)







![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)

